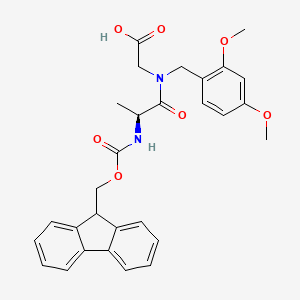

Fmoc-Ala-(Dmb)Gly-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Ala-(Dmb)Gly-OH: is a dipeptide compound used in solid-phase peptide synthesis (SPPS). It consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group, L-alanine (Ala), and N-α-(2,4-dimethoxybenzyl)glycine (DmbGly). This compound is particularly useful in peptide synthesis due to its ability to prevent aggregation and improve product quality .

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-Ala-(Dmb)Gly-OH is widely used in peptide synthesis to prevent aggregation and improve the solubility of peptide chains. It is particularly useful for synthesizing glycine-containing peptides .

Biology and Medicine: In biological research, this compound is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .

Industry: In the pharmaceutical industry, this compound is used to synthesize therapeutic peptides and peptide-based drugs. It is also used in the development of peptide-based vaccines .

Mecanismo De Acción

Target of Action

Fmoc-Ala-(Dmb)Gly-OH is primarily used in the synthesis of peptides . Its primary targets are the amino acid sequences in the peptide chains that it helps to form .

Mode of Action

This compound works by enhancing the synthetic efficiency of glycine-containing peptides through Fmoc Solid Phase Peptide Synthesis (SPPS) . It prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which are crucial for the creation of peptide sequences. The compound’s action affects the pathway by accelerating the synthesis process and improving its efficiency .

Pharmacokinetics

Its solubility in dimethylformamide (dmf) and its stability at low temperatures (2-8°c) are important factors that can impact its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the efficient synthesis of glycine-containing peptides . It helps prevent aggregation during the synthesis process, leading to more predictable and efficient reactions . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard trifluoroacetic acid (TFA)-mediated cleavage reaction .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . It is stable at low temperatures (2-8°C) and is soluble in DMF, which are important considerations for its storage and use .

Análisis Bioquímico

Biochemical Properties

The role of Fmoc-Ala-(Dmb)Gly-OH in biochemical reactions is primarily as a reagent for enhancing the synthetic efficiency of glycine-containing peptides by Fmoc SPPS . It interacts with enzymes, proteins, and other biomolecules involved in peptide synthesis. The nature of these interactions involves the coupling of the this compound to the growing peptide chain, thereby preventing aggregation during chain assembly .

Cellular Effects

It is known that the use of this derivative prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions . This could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its introduction into the peptide chain during Fmoc SPPS . It exerts its effects at the molecular level through binding interactions with biomolecules involved in peptide synthesis. The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .

Temporal Effects in Laboratory Settings

It is known that the removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fmoc-Ala-(Dmb)Gly-OH can be synthesized using standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis (SPPS) techniques. The compound is synthesized in bulk using automated peptide synthesizers, ensuring high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Ala-(Dmb)Gly-OH primarily undergoes deprotection reactions. The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct .

Common Reagents and Conditions:

Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc group removal.

Coupling: PyBOP/DIPEA or DIPCDI/HOBt are used for coupling reactions.

Major Products: The major product formed from the deprotection reaction is the free amine, which can then participate in further peptide synthesis steps .

Comparación Con Compuestos Similares

- Fmoc-Gly-(Dmb)Gly-OH

- Fmoc-Val-(Dmb)Gly-OH

- Fmoc-Ile-(Dmb)Gly-OH

- Fmoc-Leu-(Dmb)Gly-OH

Uniqueness: Fmoc-Ala-(Dmb)Gly-OH is unique due to its ability to prevent aggregation in glycine-containing peptide sequences. This property makes it particularly useful for synthesizing challenging hydrophobic peptides and preventing aspartimide formation .

Actividad Biológica

Fmoc-Ala-(Dmb)Gly-OH is a specialized amino acid derivative used extensively in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its unique structure, which incorporates a dimethoxybenzyl (Dmb) group, offers significant advantages in overcoming aggregation issues commonly encountered during the synthesis of peptides that contain glycine residues. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₂₉H₃₉N₂O₇

- Molecular Weight : 518.57 g/mol

- CAS Number : 1188402-17-6

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is well-known for its stability under basic conditions, making it an ideal choice for peptide synthesis. The Dmb moiety enhances solubility and reduces aggregation, which is crucial for synthesizing complex peptides that may otherwise form insoluble aggregates.

The incorporation of the Dmb group in this compound plays a critical role in:

- Disruption of Aggregation : The Dmb moiety effectively prevents the aggregation of peptide sequences during synthesis, similar to pseudoproline residues . This is particularly beneficial in synthesizing hydrophobic and amyloidogenic peptides where glycine is prevalent.

- Improved Acylation and Deprotection Kinetics : Dmb derivatives enhance the reaction rates during acylation and deprotection steps, leading to higher yields and purities of the final peptide products .

Applications in Peptide Synthesis

This compound has been shown to be particularly effective in synthesizing peptides with challenging sequences. Some notable applications include:

- Hydrophobic Transmembrane Peptides : The Dmb group allows for the successful incorporation of glycine into hydrophobic sequences that are otherwise difficult to synthesize using conventional methods .

- Amyloidogenic Peptides : Its use has been reported in the synthesis of peptides associated with amyloid diseases, where aggregation can hinder analysis and functional studies .

- C-Terminal Thioesters : this compound is utilized in preparing C-terminal thioesters necessary for native chemical ligation, facilitating the assembly of larger protein constructs .

Research Findings and Case Studies

Several studies have highlighted the effectiveness of this compound in various contexts:

- Study on Gly-Rich Sequences : Research demonstrated that using Fmoc-(Dmb)Gly at specific positions within glycine-rich sequences significantly reduced side product formation during synthesis, thereby improving overall yield .

- Synthesis Challenges Overcome : In a comparative study, researchers found that substituting standard glycine with Fmoc-(Dmb)Gly resulted in smoother coupling reactions and fewer aggregation issues when synthesizing complex peptide structures .

Data Table: Comparison of this compound with Standard Glycine

| Property | This compound | Standard Glycine |

|---|---|---|

| Aggregation Prevention | Yes | No |

| Reaction Rate | Faster | Slower |

| Yield | Higher | Lower |

| Compatibility with SPPS | Excellent | Good |

Propiedades

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDFPJNCCCPIHR-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.